molecular formula C16H12BrNO3S B3361384 5-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole-3-carbaldehyde CAS No. 919295-67-3

5-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole-3-carbaldehyde

Cat. No.: B3361384
CAS No.: 919295-67-3
M. Wt: 378.2 g/mol
InChI Key: NMKIYJWRGBNSRT-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: is a chemical compound with the molecular formula C14H11BrN2O2S. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, a phenylsulfonyl group at the 1st position, and a carbaldehyde group at the 3rd position of the indole ring. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-methylindole followed by sulfonylation and formylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfonyl chloride for sulfonylation, and Vilsmeier-Haack reagent for formylation.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are used in the development of new drugs targeting specific biological pathways.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The phenylsulfonyl group can enhance the compound’s ability to bind to specific proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Comparison: Compared to similar compounds, 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde has a unique indole core structure, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S/c1-11-15(10-19)14-9-12(17)7-8-16(14)18(11)22(20,21)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKIYJWRGBNSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582746
Record name 1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919295-67-3
Record name 1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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